An In-depth Technical Guide to the Physical Properties and Boiling Point of 1-chloro-3-fluoro-5-iodobenzene
An In-depth Technical Guide to the Physical Properties and Boiling Point of 1-chloro-3-fluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physical properties of the halogenated aromatic compound, 1-chloro-3-fluoro-5-iodobenzene. As a polysubstituted benzene derivative, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. Understanding its physical characteristics is paramount for its effective synthesis, handling, and application in further research and development.
Compound Identification and Molecular Structure
1-chloro-3-fluoro-5-iodobenzene is a tri-substituted aromatic compound with the chemical formula C₆H₃ClFI. The strategic placement of three different halogen atoms on the benzene ring imparts unique electronic and steric properties, influencing its reactivity and intermolecular interactions.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-chloro-3-fluoro-5-iodobenzene | PubChem |
| CAS Number | 1270019-81-2 | PubChem[1], NextSDS[2] |
| Molecular Formula | C₆H₃ClFI | PubChem[1] |
| Molecular Weight | 256.44 g/mol | PubChem[1] |
| Canonical SMILES | C1=C(C=C(C=C1Cl)I)F | PubChem[1] |
| InChI Key | USSLYZDBINGZII-UHFFFAOYSA-N | PubChem[1] |
Predicted Physicochemical Properties
Table 2: Predicted Physical and Chemical Properties
| Property | Predicted Value | Method | Source |
| XLogP3 | 3.3 | --- | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | --- | PubChem[1] |
| Heavy Atom Count | 9 | --- | PubChem[1] |
| Rotatable Bond Count | 0 | --- | PubChem[1] |
The XLogP3 value of 3.3 suggests that 1-chloro-3-fluoro-5-iodobenzene is a lipophilic compound, with a higher affinity for nonpolar environments over aqueous solutions. This is a critical consideration for its application in drug design, as lipophilicity influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The absence of a topological polar surface area and rotatable bonds indicates a rigid, non-polar molecular surface.
Boiling Point: Estimation and Experimental Determination
The boiling point is a fundamental physical property that dictates the conditions required for purification by distillation and influences the compound's volatility.
Predicted Boiling Point
Due to the lack of experimental data, the boiling point of 1-chloro-3-fluoro-5-iodobenzene must be estimated. Quantitative Structure-Property Relationship (QSPR) models are commonly employed for this purpose. These models use molecular descriptors to predict the physicochemical properties of compounds. For halogenated benzenes, these models take into account factors such as molecular weight, the type and position of halogen substituents, and intermolecular forces (van der Waals forces and dipole-dipole interactions). Given the high molecular weight and the presence of a heavy iodine atom, the boiling point is expected to be significantly higher than that of benzene.
While a precise predicted value is not available in the searched literature, we can infer a high boiling point based on similar compounds. For instance, 1-bromo-3-chloro-5-iodobenzene has a predicted boiling point of 280.4°C at 760 mmHg.[3] Given that fluorine is lighter than bromine, the boiling point of 1-chloro-3-fluoro-5-iodobenzene is likely to be slightly lower but still in a high range, likely exceeding 250°C.
Experimental Determination of Boiling Point
For a compound with an anticipated high boiling point, several experimental methods can be employed for its accurate determination. The choice of method often depends on the quantity of the available sample.
Experimental Workflow for Boiling Point Determination
Caption: Workflow for the experimental determination of boiling point.
The Thiele tube method is a micro-scale technique suitable for determining the boiling point with a small amount of substance.[4]
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Sample Preparation: Place a small amount (a few drops) of 1-chloro-3-fluoro-5-iodobenzene into a small test tube.
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Capillary Inversion: Seal one end of a capillary tube and place it, open-end down, into the test tube containing the sample.
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Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
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Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.
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Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary.
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Equilibrium: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source.
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Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[4] This occurs when the vapor pressure of the sample equals the atmospheric pressure.
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Pressure Correction: It is crucial to record the atmospheric pressure at the time of the experiment and, if necessary, correct the observed boiling point to standard pressure (760 mmHg).
Safety and Handling
As a halogenated aromatic compound, 1-chloro-3-fluoro-5-iodobenzene requires careful handling in a laboratory setting. The following safety precautions are based on information for structurally similar compounds and general laboratory safety guidelines.
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Hazard Classification: Based on GHS classifications for similar compounds, 1-chloro-3-fluoro-5-iodobenzene is expected to be harmful if swallowed, in contact with skin, or inhaled.[1] It is also likely to cause skin and serious eye irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound.
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Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
1-chloro-3-fluoro-5-iodobenzene is a compound of significant interest for synthetic and medicinal chemists. While experimental data on its physical properties are scarce, computational predictions and an understanding of the properties of related halogenated benzenes provide a solid foundation for its use in research. This guide has summarized the key identifiers and predicted physicochemical properties, with a detailed focus on the estimation and experimental determination of its boiling point. Adherence to strict safety protocols is essential when working with this and other halogenated aromatic compounds. Further experimental characterization of its physical properties is warranted to facilitate its broader application in science and industry.
References
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PubChem. 1-Chloro-3-fluoro-5-iodobenzene. National Center for Biotechnology Information. [Link]
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NextSDS. 1-chloro-3-fluoro-5-iodobenzene — Chemical Substance Information. [Link]
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Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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JoVE. Video: Boiling Points - Procedure. [Link]
